molecular formula C12H13ClN4O2 B2734928 6-chloro-N4-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine CAS No. 946203-19-6

6-chloro-N4-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine

Cat. No.: B2734928
CAS No.: 946203-19-6
M. Wt: 280.71
InChI Key: XTOVSWBXESKHDK-UHFFFAOYSA-N
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Description

6-Chloro-N4-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine is a targeted small molecule inhibitor identified for its potent activity against Discoidin Domain Receptor 1 (DDR1) . This compound is a key lead in anticancer research, specifically investigated for the treatment of non-small cell lung cancer (NSCLC) and other neoplasms . Its mechanism of action involves targeting and inhibiting DDR1, a receptor tyrosine kinase implicated in tumor progression and metastasis . The core structure is a pyrimidinediamine, a scaffold recognized for its significance in medicinal chemistry and its presence in various pharmacological agents . The specific structural motif of the 2,5-dimethoxyphenyl group attached to the pyrimidinediamine core is a critical determinant of its biological activity and selectivity . This compound is intended for research purposes only, strictly within laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

6-chloro-4-N-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c1-18-7-3-4-9(19-2)8(5-7)15-11-6-10(13)16-12(14)17-11/h3-6H,1-2H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOVSWBXESKHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-N4-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine is a compound of significant interest due to its potential biological activities. This pyrimidine derivative has been studied for its applications in medicinal chemistry, particularly in the context of neurodegenerative diseases and cancer therapy. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₂H₁₃ClN₄O₂
  • Molecular Weight : 280.71 g/mol
  • CAS Number : 946203-19-6

Biological Activity Overview

Research indicates that 6-chloro-N4-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine exhibits notable biological activities, including:

  • Anti-Amyloid Activity : The compound has shown significant potential in inhibiting amyloid-beta aggregation, which is crucial in the pathogenesis of Alzheimer's disease. Variations in its structure can enhance or reduce this activity, emphasizing the importance of molecular modifications for therapeutic efficacy .
  • Anticancer Properties : Studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer) cells, showing promising results in inhibiting cell proliferation .

Inhibition of Amyloid-Beta Aggregation

A study focused on the impact of structural modifications on the inhibitory potency against amyloid-beta aggregation highlighted that different halogen substitutions on the pyrimidine ring significantly influenced biological activity. The presence of a chlorine atom at position 6 enhances binding affinity to amyloid-beta proteins.

Cytotoxicity Against Cancer Cell Lines

In vitro assays evaluated the cytotoxicity of 6-chloro-N4-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine across several cancer cell lines. The results indicated an IC50 value of approximately 0.12 µM against MCF-7 cells, showcasing its potential as an anticancer agent .

Data Tables

Biological Activity Cell Line IC50 (µM) Reference
Amyloid-Beta InhibitionN/AN/A
CytotoxicityMCF-70.12
CytotoxicityHCT-1160.09
CytotoxicityPC30.15

The mechanism by which 6-chloro-N4-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine exerts its biological effects involves interaction with specific molecular targets associated with neurodegeneration and cancer proliferation pathways. Its ability to inhibit key enzymes involved in amyloid-beta aggregation and cancer cell growth is primarily attributed to the structural features conferred by the chloro and dimethoxy groups.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Pyrido[2,3-d]pyrimidine Derivatives
  • 6-[(2,5-Dimethoxyphenyl)Methyl]-5-Methylpyrido[2,3-d]Pyrimidine-2,4-Diamine (28) :

    • Structure : Incorporates a pyrido[2,3-d]pyrimidine core with a methyl group at position 5 and a 2,5-dimethoxybenzyl moiety.
    • Activity : Acts as a DHFR inhibitor, with the benzyl group enhancing binding to the enzyme’s hydrophobic pocket .
    • Comparison : The pyrido extension increases planarity, improving stacking interactions compared to the simpler pyrimidine core of the target compound.
  • 7-Chloro-6-[(2,5-Dimethoxyphenyl)Methyl]-5-Methylpyrido[2,3-d]Pyrimidine-2,4-Diamine (17) :

    • Structure : Chlorine at position 7 and a 2,5-dimethoxybenzyl group.
    • Activity : Intermediate in synthesizing antifolates; the chloro group facilitates nucleophilic substitution in downstream modifications .
Pyrrolo[2,3-d]Pyrimidine Derivatives
  • N4-(2-Fluoro-4-Chlorophenyl)-6-(2,5-Dimethoxybenzyl)-7H-Pyrrolo[2,3-d]Pyrimidine-2,4-Diamine (12): Structure: Pyrrolo-pyrimidine core with a fluorinated aryl group at N4 and a 2,5-dimethoxybenzyl substituent. Activity: Potent tyrosine kinase inhibitor; the fluorochlorophenyl group enhances selectivity for ATP-binding pockets .

Substituent Modifications

N4-Aryl Group Variations
  • 6-Chloro-N4-(4-Chlorophenyl)Pyrimidine-4,5-Diamine :

    • Structure : Lacks methoxy groups; features a 4-chlorophenyl substituent.
    • Activity : Reduced potency in kinase assays compared to dimethoxyphenyl analogues, highlighting the importance of methoxy groups for hydrophobic interactions .
  • 6-Chloro-N4-(p-Tolyl)Pyrimidine-2,4-Diamine :

    • Structure : Methyl substituent on the phenyl ring instead of methoxy.
    • Activity : Lower solubility and weaker enzyme inhibition due to decreased polarity .
Chlorine Position and Halogenation
  • Azaindole1 (6-Chloro-N4-{3,5-Difluoro-4-[(3-Methyl-1H-Pyrrolo[2,3-b]Pyridin-4-yl)Oxy]Phenyl}Pyrimidine-2,4-Diamine) :
    • Structure : Chlorine at position 6 with a trifluorinated aryl-pyrrolopyridine substituent.
    • Activity : Highly selective ROCK inhibitor; fluorine atoms enhance metabolic stability and binding affinity .

Functional Group Linkages

  • 5-[3-(2,5-Dimethoxyphenyl)Prop-1-yn-1-yl]-6-Ethylpyrimidine-2,4-Diamine :

    • Structure : Alkyne-linked 2,5-dimethoxyphenyl group.
    • Activity : Improved cellular permeability due to the linear alkyne spacer but reduced target affinity compared to direct N4 attachment .
  • VG9 (6-{[(2,5-Diethoxyphenyl)Amino]Methyl}-5-Methylpyrido[2,3-d]Pyrimidine-2,4-Diamine): Structure: Ethoxy groups and a methylene-amino linker.

Data Table: Key Analogues and Their Properties

Compound Name Core Structure Key Substituents Target Enzyme Activity Notes Reference
6-Chloro-N4-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine Pyrimidine Cl (C6), 2,5-dimethoxyphenyl (N4) Tyrosine Kinase, ROCK Broad-spectrum inhibitor
Compound 28 Pyrido[2,3-d]pyrimidine 2,5-dimethoxybenzyl (C6), methyl (C5) DHFR IC50 = 12 nM (DHFR)
Compound 12 Pyrrolo[2,3-d]pyrimidine 2,5-dimethoxybenzyl (C6), 2-fluoro-4-Cl (N4) PDGFr Tyrosine Kinase IC50 = 8 nM (PDGFr)
Azaindole1 Pyrimidine Cl (C6), difluoro-pyrrolopyridinyl (N4) ROCK IC50 = 0.3 nM (ROCK2)
6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine Pyrimidine Cl (C6), 4-Cl-phenyl (N4) Kinases Moderate inhibition (IC50 > 100 nM)

Key Findings

Role of Methoxy Groups : The 2,5-dimethoxyphenyl group is critical for hydrophobic interactions and π-stacking, enhancing binding to kinases and DHFR .

Chlorine Position : Chlorine at position 6 improves steric and electronic compatibility with enzyme active sites, as seen in ROCK inhibitors .

Core Modifications : Fused heterocycles (e.g., pyrido or pyrrolo) increase planarity and target selectivity but may reduce synthetic accessibility .

Substituent Linkages : Direct N4 attachment of aryl groups generally outperforms alkyne or methylene-linked analogues in potency .

Preparation Methods

Two-Step Substitution via 2-Amino-4,6-Dichloropyrimidine

A foundational approach involves sequential nucleophilic substitutions on 2-amino-4,6-dichloropyrimidine. In this route, the 4-chloro group is selectively replaced by 2,5-dimethoxyaniline, followed by amination at the 2-position.

Reaction Conditions :

  • Step 1 : 2-Amino-4,6-dichloropyrimidine reacts with 2,5-dimethoxyaniline in a polar aprotic solvent (e.g., DMF or DMSO) with potassium carbonate (K₂CO₃) as a base at 70–80°C for 12–24 hours.
  • Step 2 : The intermediate 2-amino-4-(2,5-dimethoxyphenylamino)-6-chloropyrimidine undergoes amination at the 2-position using aqueous ammonia or ammonium hydroxide under reflux.

Key Parameters :

Parameter Step 1 Step 2
Solvent DMF/H₂O (1:1) Ethanol/H₂O (3:1)
Temperature (°C) 70–80 100
Yield (%) 65–75 80–85

This method mirrors the synthesis of analogous compounds, such as 6-chloro-N⁴,N⁴-dimethylpyrimidine-2,4-diamine, where dimethylamine substitution at the 4-position achieved 85% yield under similar conditions. The steric and electronic effects of the 2,5-dimethoxyphenyl group may necessitate extended reaction times compared to smaller amines.

Metal-Catalyzed Coupling Approaches

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers a regioselective pathway to introduce the 2,5-dimethoxyphenyl group at the 4-position of 2-amino-4,6-dichloropyrimidine.

Catalytic System :

  • Catalyst : Pd₂(dba)₃ (2 mol%)
  • Ligand : Xantphos (4 mol%)
  • Base : Cs₂CO₃
  • Solvent : Toluene at 110°C for 24 hours.

Advantages :

  • Higher functional group tolerance compared to nucleophilic substitution.
  • Enables coupling with less nucleophilic aromatic amines.

Yield : 70–78% (isolated product).

Mechanistic Insight :
The reaction proceeds via oxidative addition of the C–Cl bond to Pd(0), followed by transmetallation with the aryl amine and reductive elimination to form the C–N bond.

One-Pot Tandem Substitution

Simultaneous Dual Amination

A one-pot strategy minimizes intermediate isolation steps by sequentially substituting both the 4- and 2-chloro groups.

Procedure :

  • 2,4,6-Trichloropyrimidine is treated with 2,5-dimethoxyaniline at 50°C in THF with K₂CO₃.
  • After 6 hours, aqueous ammonia is added, and the temperature is raised to 80°C for 12 hours.

Outcome :

  • Overall Yield : 60–65%.
  • Purity : >95% (HPLC).

Limitations :

  • Competing reactions at the 2- and 6-positions may reduce selectivity.
  • Requires careful stoichiometric control to avoid over-substitution.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

Immobilizing 2-amino-4,6-dichloropyrimidine on Wang resin enables stepwise functionalization:

  • Coupling 2,5-dimethoxyaniline via Mitsunobu reaction.
  • Cleavage with TFA/CH₂Cl₂ (1:1) yields the target compound.

Benefits :

  • Simplifies purification.
  • Scalable for parallel synthesis.

Yield : 55–60% after cleavage.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.12–6.89 (m, 3H, aromatic-H), 6.75 (s, 2H, NH₂), 3.82 (s, 6H, OCH₃).
  • LC-MS : [M+H]⁺ m/z = 280.71 (calculated), 280.8 (observed).

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous compounds (e.g., 6-chloro-N⁴,N⁴-dimethylpyrimidine-2,4-diamine) reveals planar pyrimidine rings with intermolecular N–H···N hydrogen bonds stabilizing the crystal lattice.

Comparative Analysis of Methodologies

Method Yield (%) Selectivity Scalability Cost Efficiency
Nucleophilic Substitution 65–75 Moderate High High
Buchwald-Hartwig 70–78 High Moderate Low
One-Pot Tandem 60–65 Low Moderate Moderate
Solid-Phase 55–60 High High Low

The nucleophilic substitution route remains the most cost-effective for industrial-scale synthesis, while Buchwald-Hartwig coupling offers superior selectivity for research-scale applications.

Q & A

Q. What statistical tools are recommended for analyzing dose-response relationships in cytotoxicity studies?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC50 values with 95% confidence intervals and assess goodness-of-fit via R². Compare curves with F-tests to detect significant differences between cell lines .

Experimental Design and Safety

Q. What safety precautions are critical when handling 6-chloro-N4-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation (H335) and skin contact (H315/H319) by adhering to GHS guidelines. Neutralize waste with 10% NaHCO3 before disposal .

Q. How can continuous flow reactors improve the scalability of synthesis?

  • Methodological Answer : Flow systems enhance heat/mass transfer, reducing reaction times (e.g., from 12 hours to 2 hours for condensation steps). Optimize parameters (residence time, temperature) via DoE to achieve >80% yield with minimal by-products .

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